molecular formula C8H9BrN4O B8726671 7-bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

7-bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

Cat. No. B8726671
M. Wt: 257.09 g/mol
InChI Key: NJTBQTUBDFATFP-UHFFFAOYSA-N
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Patent
US08569494B2

Procedure details

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate (1 equiv), tetrahydrofuran and sodium hydroxide in water (1.1 equiv) were combined and stirred at room temperature overnight. The reaction mixture was filtered and the collected solids were dried to give sodium 2-(3,5-dibromopyrazin-2-ylamino)acetate as an off-white solid. Sodium 2-(3,5-dibromopyrazin-2-ylamino)acetate and ethylamine (3 equiv, 70 wt % solution) were combined in water and the mixture was stirred at 90° C. overnight. The reaction mixture was cooled to 80° C., treated with phosphoric acid (10 equiv), and stirred for 3 h. The mixture was cooled to room temperature and the solids were collected by filtration. The product was dried to obtain 7-bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one as a grey solid. 7-Bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (1 equiv), bispinacoldiborane (1.5 equiv), and potassium acetate (3.2 equiv) were combined in tetrahydrofuran. The reaction was heated to reflux and PdCl2(AmPhos)2 (0.002 equiv) was added. After 4 h, the reaction was cooled to room temperature. The mixture was filtered and the collected solids were washed with tetrahydrofuran. The filtrate was concentrated under reduced pressure to 50% of the original volume and hexanes was added. The resulting solids were collected by filtration and dried to obtain 1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one as a tan solid. 1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one (1 equiv) and 3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine (0.96 eqiv), were combined in tetrahydrofuran. A solution of potassium carbonate (2 equiv) in water, was added to the flask with stirring. The solution was treated with PdCl2(AmPhos)2 (0.002 equiv) and heated to 65° C. for 1 h. The solution was treated with MTBE and seeded. Additional MTBE and seed were added before adding a final portion of MTBE to the reaction mixture. The solids were collected by filtration and dried to obtain the desired intermediate as a tan solid. This intermediate and reagent alcohol (95% ethanol and 5% isopropanol) were combined and the mixture was treated with concentrated aqueous hydrogen chloride and heated to 60° C. A second charge of concentrated aqueous hydrogen chloride was made and the material was heated for 2 h. The reaction mixture was cooled to room temperature and filtered. The solids were washed with IPA and dried to obtain 1-ethyl-7-(2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one hydrochloride as a pale yellow solid. The salt was dissolved in water and tetrahydrofuran and treated with a metal scavenger (SiliaBond® Thiol) (10 wt %) overnight. The slurry was filtered and the solids rinsed with 1:1 tetrahydrofuran/water. The filtrate was treated with aqueous ammonium hydroxide solution concentrated under reduced pressure to 70% of its volume. The solution was cooled to room temperature and the resulting solids were filtered and washed with water and ethanol. The dried solids were transferred to a flask, treated with ethanol, and heated to 65° C. for 2 h. The mixture was cooled to room temperature and held overnight. The solids were collected by vacuum filtration and dried to obtain 1-ethyl-7-(2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one as an off-white solid.
Name
Sodium 2-(3,5-dibromopyrazin-2-ylamino)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH:9][CH2:10][C:11]([O-:13])=O)=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[Na+].[CH2:15]([NH2:17])[CH3:16].P(=O)(O)(O)O>O>[Br:8][C:6]1[N:7]=[C:2]2[N:17]([CH2:15][CH3:16])[C:11](=[O:13])[CH2:10][NH:9][C:3]2=[N:4][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Sodium 2-(3,5-dibromopyrazin-2-ylamino)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)NCC(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 80° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
The product was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CN=C2C(=N1)N(C(CN2)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.